4-Amino-3-sulfamoylbenzoic acid
Overview
Description
4-Amino-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H8N2O4S. It is characterized by the presence of an amino group (-NH2) and a sulfamoyl group (-SO2NH2) attached to a benzoic acid core. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-sulfamoylbenzoic acid can be achieved through various methods. One common route involves the reaction of 3-chlorosulfonyl-4-fluorobenzoic acid with ammonia, followed by hydrolysis to yield the desired product . Another method includes the use of 4-nitrobenzoic acid as a starting material, which undergoes nitration, reduction, and subsequent sulfonation to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity and enzyme regulation . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
4-Amino-3-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
4-Sulfamoylbenzoic acid: Lacks the amino group, which affects its reactivity and biological activity.
4-Amino-2-sulfamoylbenzoic acid: The position of the sulfamoyl group differs, leading to variations in chemical properties and applications.
4-Amino-3-methylbenzoic acid: Contains a methyl group instead of a sulfamoyl group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-amino-3-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOMHQLECOWBSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464738 | |
Record name | 4-Amino-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-28-0 | |
Record name | 4-Amino-3-(aminosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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